1-(3-Chlorophenyl)quinazolin-4(1H)-one is a heterocyclic compound belonging to the quinazolinone family, characterized by a quinazoline core structure with a chlorophenyl substituent. Quinazolinones have garnered significant interest due to their diverse biological activities, including anti-cancer, anti-inflammatory, and anti-microbial properties. The specific compound 1-(3-Chlorophenyl)quinazolin-4(1H)-one is noted for its potential therapeutic applications and serves as a scaffold for the development of various pharmaceuticals.
The compound can be synthesized through various chemical reactions involving quinazoline derivatives. It is often derived from the reaction of 3-chlorobenzoyl chloride with 2-amino-4(1H)-quinazolinone or similar precursors, utilizing methods such as acylation and cyclization.
1-(3-Chlorophenyl)quinazolin-4(1H)-one is classified as:
The synthesis of 1-(3-Chlorophenyl)quinazolin-4(1H)-one can be achieved through several methods, including:
The typical reaction conditions include:
The molecular structure of 1-(3-Chlorophenyl)quinazolin-4(1H)-one features:
Key structural data includes:
1-(3-Chlorophenyl)quinazolin-4(1H)-one can participate in several chemical reactions:
The reactions typically require:
The mechanism by which 1-(3-Chlorophenyl)quinazolin-4(1H)-one exerts its biological effects is not fully elucidated but may involve:
Data from biological assays indicate that derivatives exhibit cytotoxic effects against various cancer cell lines, suggesting potential applications in oncology .
1-(3-Chlorophenyl)quinazolin-4(1H)-one has several scientific uses:
Quinazolin-4(1H)-one derivatives represent a privileged scaffold in medicinal chemistry, characterized by a fused bicyclic structure consisting of a benzene ring fused to a pyrimidin-4(3H)-one moiety. This core structure exhibits remarkable structural versatility, allowing diverse substitutions that modulate electronic properties, steric bulk, and pharmacological profiles. The 4-oxo group confers hydrogen-bonding capability and dipole moments critical for target engagement, while the annular nitrogen atoms facilitate hydrogen-bond acceptance and protonation-dependent solubility [4] [7]. Historically, the first quinazoline derivative was synthesized by Griess in 1869 via condensation reactions, with Gabriel establishing systematic synthetic methodologies in 1903 [5] [7]. Contemporary drug discovery exploits this scaffold due to its balanced amphiphilicity and conformational rigidity, enabling optimization of drug-like properties through targeted substitutions.
The quinazolinone framework demonstrates exceptional adaptability to structural modifications, with key pharmacophoric variations occurring at positions 1, 2, 3, and the fused benzene ring. Positional isomerism significantly influences bioactivity: 4(3H)-quinazolinones dominate medicinal applications due to synthetic accessibility from anthranilic acid derivatives and enhanced hydrogen-bonding capacity compared to 2(1H)-isomers [5] [7]. The carbonyl group at C4 creates an electron-deficient system that facilitates π-π stacking interactions with biological targets, while N3 serves as a hydrogen-bond acceptor critical for enzyme inhibition [4].
Table 1: Approved Pharmaceuticals Containing Quinazolinone Core
Drug Name | Substitution Pattern | Therapeutic Application | Key Structural Features |
---|---|---|---|
Prazosin | 2,4-Diamino-6,7-dimethoxyquinazoline | Antihypertensive | Fused piperazine ring; methoxy groups |
Gefitinib | 3-Chloro-4-fluoroaniline at C4 | Anticancer (EGFR-TK inhibitor) | Halogenated aniline; morpholinoethoxy |
Trimetrexate | 2,4-Diamino substitution | Antimicrobial (DHFR inhibitor) | Dihydroxybutyl side chain |
Methaqualone | 2-Methyl-3-o-tolyl | Sedative-hypnotic (historical) | Ortho-methyl phenyl at N3 |
Electron delocalization across the fused rings creates a dipole moment (experimentally determined as ~4.0 Debye for 4-quinazolinone) that enhances intermolecular interactions with biological macromolecules [6] [7]. Substituents at N1 (as in 1-(3-chlorophenyl)quinazolin-4(1H)-one) disrupt planarity, introducing torsional angles that influence binding pocket accommodation. Quantum mechanical studies reveal that chlorophenyl substitution at N1 increases molecular polarizability by ~15% compared to unsubstituted quinazolinone, enhancing van der Waals interactions with hydrophobic enzyme clefts [8]. The scaffold's synthetic versatility is evidenced by established routes including Niementowski's synthesis (anthranilic acid + amides), Morgan's method (acylanthranil + amine + PCl₃), and transition metal-catalyzed cyclizations [5] [7].
Quinazolinone derivatives demonstrate exceptional polypharmacology, modulating diverse biological pathways through target-specific substitution patterns. The antimicrobial activity of halogenated derivatives stems primarily from cell wall biosynthesis inhibition and nucleic acid intercalation. Structure-activity relationship (SAR) studies reveal that 6,8-diiodo substitution enhances gram-positive antibacterial activity by ~8-fold compared to unsubstituted analogs, attributed to improved membrane penetration and DNA binding affinity [1]. Hybridization strategies significantly expand bioactivity profiles: incorporation of thiazole moieties yields dual-action inhibitors targeting microbial dihydrofolate reductase (DHFR) and thymidylate synthase (TS), with compound A3 (thiazolyl-quinazolinone hybrid) demonstrating IC₅₀ = 10 μM against PC3 prostate cancer cells via tubulin destabilization [3].
Table 2: Biological Activities of Quinazolinone Derivatives with Key Substitutions
Biological Activity | Optimal Substituents | Potency (IC₅₀/EC₅₀) | Mechanistic Insights |
---|---|---|---|
Anticancer (HT-29 cells) | 2-(2-Phenylthiazol-4-yl)ethyl at N3 | 12 μM (A3 hybrid) | Tubulin polymerization inhibition |
Antibacterial (Xanthomonas) | 1,3,4-Oxadiazole thioether at C2 | 29.10 μg/mL (6w) | Membrane disruption; efflux inhibition |
Antifungal (Rhizoctonia) | Pyrazolyloxopropyl at C3 | 11.01 μg/mL (6i) | Ergosterol biosynthesis interference |
COX-2 Inhibition | 2-(Chloromethyl)-3-aryl derivatives | 73% inhibition at 20 mg/kg | Competitive active site binding |
Antioxidant | Ortho-diphenolic at C2 | 1.54 μg/mL (ABTS•⁺ scavenging) | Radical quenching via HAT mechanism |
The 3-chlorophenyl substituted derivatives exhibit distinctive mechanistic profiles: molecular docking studies indicate that the chlorine atom engages in halogen bonding with kinase ATP pockets (bond distance ~3.2Å), explaining their potency against tyrosine kinases like EGFR [1] [3]. In anticancer applications, these compounds induce G2/M cell cycle arrest through topoisomerase II poisoning, with chlorine's electron-withdrawing effect enhancing intercalative DNA binding by ~30% compared to methyl-substituted analogs [3] [6]. Antimicrobial derivatives bearing 3-chlorophenyl groups demonstrate broad-spectrum activity against Fusarium graminearum (EC₅₀ = 36.00 μg/mL) through inhibition of fungal cytochrome P450-dependent enzymes .
The 3-chlorophenyl group at N1 confers optimized steric and electronic properties that enhance target engagement. Chlorine's moderate size (van der Waals radius 1.75Å) creates balanced steric occupancy in enzyme binding pockets—smaller than bromo substitution yet larger than fluoro, enabling optimal hydrophobic contact without entropic penalty [6] [8]. Quantum mechanical calculations demonstrate that the meta-chloro configuration generates a dipole moment of 2.37 D perpendicular to the phenyl ring, complementing electrostatic potentials in ATP-binding sites [8].
Table 3: Comparative Analysis of N1-Substituent Effects on Quinazolinone Bioactivity
Substituent | Hammett Constant (σ) | π (Lipophilicity) | Antimicrobial Potency* | Cytotoxic Activity* | SAR Rationale |
---|---|---|---|---|---|
3-Chlorophenyl | 0.37 | 1.98 | ++++ | ++++ | Optimal halogen bonding; Cl resonance |
4-Fluorophenyl | 0.06 | 0.92 | ++ | +++ | Enhanced electronics but reduced hydrophobicity |
2-Nitrophenyl | 0.78 | 1.63 | + | ++ | Excessive electron withdrawal |
Phenyl | 0.00 | 1.96 | ++ | ++ | Lacks halogen bonding capability |
3,5-Dichlorophenyl | 0.74 | 3.96 | +++ | ++++ | Enhanced lipophilicity may reduce solubility |
*Relative potency: + (low) to ++++ (high) based on literature data [1] [6] [9]
Electronic effects profoundly influence bioactivity: chlorine's σₘ (0.37) and π (1.98) values balance electron withdrawal and lipophilicity, increasing cell membrane permeability (log P increased by 1.2 vs unsubstituted phenyl) while maintaining resonance-assisted hydrogen bonding capability [6] [9]. The meta position specifically prevents conjugation with the quinazolinone π-system, preserving the scaffold's electron distribution—unlike para-substitution which extends conjugation, reducing electrophilicity at critical binding atoms. Sterically, the 1-(3-chlorophenyl) configuration creates a 40° dihedral angle that projects chlorine into hydrophobic enzyme subpockets inaccessible to ortho-substituted analogs, explaining its superior IC₅₀ values in kinase inhibition assays [8]. Bioisosteric studies reveal that 3-chlorophenyl provides >3-fold activity enhancement over trifluoromethyl or cyano substituents in antimicrobial quinolones due to chlorine's unique polarizability and halogen bonding geometry [1] . Ortho-diphenolic derivatives demonstrate exceptional antioxidant activity (IC₅₀ = 1.54 μg/mL for ABTS•⁺ scavenging) through resonance-stabilized phenoxyl radical formation [9].
CAS No.: 15751-45-8
CAS No.: 1129-89-1
CAS No.: 990-73-8
CAS No.:
CAS No.: